2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropylsulfonyl group, a trifluoroethyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isopropylsulfonyl group: This can be achieved by reacting the appropriate phenyl derivative with isopropylsulfonyl chloride under basic conditions.
Introduction of the trifluoroethyl group: This step involves the reaction of the intermediate with a trifluoroethylating agent, such as trifluoroethylamine, under controlled conditions.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or a similar acetylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the isopropylsulfonyl group can increase its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide
Uniqueness
2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the isopropylsulfonyl group, which can enhance its stability and reactivity compared to similar compounds with different sulfonyl groups
Properties
IUPAC Name |
2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4S/c1-14(2)31(29,30)18-9-5-16(6-10-18)12-20(28)26-17-7-3-15(4-8-17)11-19(27)25-13-21(22,23)24/h3-10,14H,11-13H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWPIHUSLJCDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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